molecular formula C6H10BrF2N B2559840 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine CAS No. 1541002-02-1

3-Bromo-1-(2,2-difluoroethyl)pyrrolidine

Cat. No.: B2559840
CAS No.: 1541002-02-1
M. Wt: 214.054
InChI Key: VGLWDLPGBUVTTH-UHFFFAOYSA-N
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Description

3-Bromo-1-(2,2-difluoroethyl)pyrrolidine is a chemical compound with the molecular formula C6H10BrF2N It is a pyrrolidine derivative, characterized by the presence of a bromine atom and a difluoroethyl group attached to the pyrrolidine ring

Scientific Research Applications

3-Bromo-1-(2,2-difluoroethyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine typically involves the reaction of pyrrolidine with bromine and difluoroethyl reagents under controlled conditionsThe reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes rigorous purification steps such as distillation or recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2,2-difluoroethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carbonyl compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine include:

  • This compound Hydrobromide
  • 3-Bromo-2,2-difluoropropionic acid ethyl ester
  • This compound-2-one

Uniqueness

What sets this compound apart from similar compounds is its unique combination of bromine and difluoroethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

3-bromo-1-(2,2-difluoroethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrF2N/c7-5-1-2-10(3-5)4-6(8)9/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLWDLPGBUVTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1Br)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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